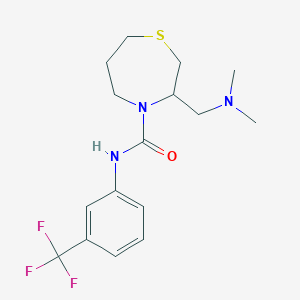
3-((dimethylamino)methyl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds structurally related to 3-((dimethylamino)methyl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide have demonstrated antibacterial and antifungal activities. For instance, biologically active thiophene-3-carboxamide derivatives have shown these properties. These compounds, due to their molecular structure, do not exhibit significant intermolecular interactions but form intramolecular hydrogen bonds, enhancing their biological efficacy (Vasu et al., 2003).
Synthesis of Pyrimidine-4(3H)-ones
The chemical structure of 3-((dimethylamino)methyl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide has been used in synthesizing pyrimidine-4(3H)-ones. These compounds are created through reactions with aliphatic and aromatic amidines, leading to the production of 2,5-substituted 4(3H)-pyrimidones (Sokolenko et al., 2017).
Visualization of Peripheral Benzodiazepine Receptors
Novel quinoline-2-carboxamide derivatives related to 3-((dimethylamino)methyl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide have been labeled for potential use in noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR in various organs, suggesting their utility in PBR imaging (Matarrese et al., 2001).
Synthesis and Evaluation of Quinoline Incorporated 1,3-Thiazinan-4-one Derivatives
Compounds related to 3-((dimethylamino)methyl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide have been synthesized and shown to possess antibacterial, antitubercular, and antimalarial activities. These properties are due to their unique structural features and biological interactions (Umamatheswari & Sankar, 2017).
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
The compound’s mode of action involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation .
Biochemical Pathways
The affected biochemical pathways involve the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of Radical Chemistry .
Result of Action
The trifluoromethylation process plays a crucial role in the development of pharmaceuticals, agrochemicals, and materials , suggesting that the compound could have significant effects in these areas.
Action Environment
The action of the compound is influenced by environmental factors such as light. The formation of EDA complexes and the subsequent SET reaction occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability could be influenced by the light conditions in its environment.
Orientations Futures
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3OS/c1-21(2)10-14-11-24-8-4-7-22(14)15(23)20-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEUIFJUXYSBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)
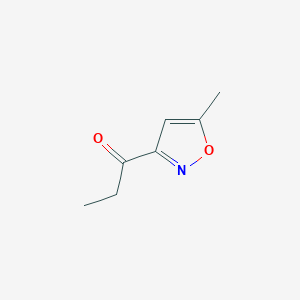
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)
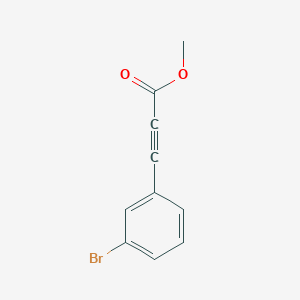
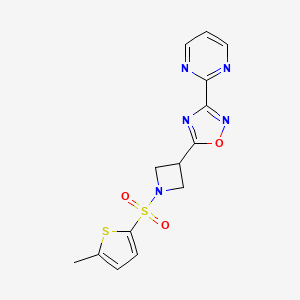
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

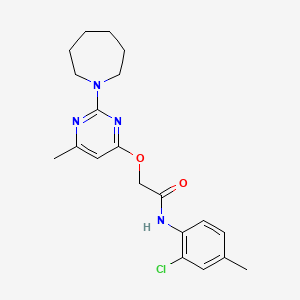
![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)
![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)